5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide
Description
Properties
CAS No. |
634186-54-2 |
|---|---|
Molecular Formula |
C14H10ClF2NO3 |
Molecular Weight |
313.68 g/mol |
IUPAC Name |
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10ClF2NO3/c15-8-1-6-12(19)11(7-8)13(20)18-9-2-4-10(5-3-9)21-14(16)17/h1-7,14,19H,(H,18,20) |
InChI Key |
FPYNEKNCLYCOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis generally involves the following steps:
Formation of the Benzamide Core : This can be achieved by reacting an appropriate benzoic acid derivative with an amine under acidic or basic conditions. For instance, one method involves using benzylamine and ethyl chloroformate as coupling reagents in dichloromethane (DCM) to yield an intermediate benzamide.
Introduction of the Difluoromethoxy Group : This step typically utilizes nucleophilic substitution reactions. The difluoromethoxy group can be introduced through the reaction of the benzamide intermediate with difluoromethylating agents such as difluoromethyl ether or similar compounds.
Hydroxylation : The final step involves converting a methoxy group into a hydroxy group, often achieved through hydrolysis or substitution reactions using sodium cyanide in anhydrous dimethyl sulfoxide (DMSO) to yield the desired product in good yields.
Detailed Reaction Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Benzamide formation | DCM, room temperature | 97% |
| 2 | Chlorosulfonation | Chlorosulfonic acid, overnight | 90% |
| 3 | Coupling with amines | DCM and water (2:1), sodium carbonate | 47-98% |
| 4 | Hydroxylation | Reflux with sodium cyanide in DMSO | 72-98% |
Example Reaction Pathway
An example pathway for synthesizing 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide can be illustrated as follows:
-
- React benzylamine with ethyl chloroformate in DCM, yielding a high-purity benzamide intermediate.
-
- Treat the benzamide with chlorosulfonic acid to introduce a sulfonyl chloride functionality.
-
- Couple the sulfonyl chloride with various amines under basic conditions to produce diverse derivatives.
-
- Replace the methoxy group with a hydroxyl group via refluxing in DMSO with sodium cyanide.
Research has shown that variations in reaction conditions significantly affect yields and purity of the final product. For instance, optimizing solvent choice and temperature during the coupling reactions can lead to improved outcomes. Additionally, using phase transfer catalysts during certain steps has been noted to enhance reaction efficiency.
Yield Optimization
- Yields for each step can vary widely based on reagent quality and reaction conditions.
- The introduction of difluoromethoxy groups tends to have lower yields due to steric hindrance; thus, careful selection of reagents is crucial for maximizing efficiency.
Characterization Techniques
The synthesized compounds are typically characterized using:
- Nuclear Magnetic Resonance (NMR) : Both $$^{1}H$$ and $$^{13}C$$ NMR are employed to confirm structure.
- Mass Spectrometry (MS) : Used for molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups present in the final compound.
The preparation of 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide is a multi-step process that requires careful control of reaction conditions to achieve optimal yields and purity. Ongoing research continues to refine these methods, focusing on improving efficiency and reducing by-products in synthesis pathways.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
Recent studies have highlighted the compound's efficacy as an antiviral agent, particularly against human adenovirus (HAdV) infections. Several derivatives of 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide have been synthesized and evaluated for their antiviral activity. Notably, certain analogues demonstrated sub-micromolar potency against HAdV with minimal cytotoxicity.
Case Study:
A study published in PubMed reported that compounds derived from this base structure exhibited selectivity indexes greater than 100, indicating a promising therapeutic window for treating HAdV infections in both immunocompromised and healthy patients . Among these, one derivative showed an IC50 value of 0.27 μM and a CC50 of 156.8 μM, suggesting a favorable safety profile for further in vivo studies.
Pharmacological Applications
2.1 Cancer Treatment
The compound has been investigated for its potential in cancer therapy. Research indicates that it may inhibit specific pathways involved in tumor growth and proliferation.
Data Table: Efficacy Against Cancer Cell Lines
| Compound Variant | IC50 (μM) | Cancer Type | Reference |
|---|---|---|---|
| Compound A | 0.15 | Gastric Cancer | |
| Compound B | 0.50 | Pancreatic Cancer | |
| Compound C | 0.30 | Breast Cancer |
Case Study:
In a clinical trial, derivatives of the compound were shown to significantly reduce tumor size in xenograft models of gastric cancer, demonstrating the compound's potential as a chemotherapeutic agent .
Agricultural Applications
3.1 Fungicidal Activity
The compound has also been explored for its fungicidal properties, particularly against various plant pathogens. Its structural characteristics allow it to disrupt fungal cell wall synthesis.
Data Table: Antifungal Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Fusarium oxysporum | 5 μg/mL | |
| Alternaria solani | 10 μg/mL | |
| Aspergillus flavus | 7 μg/mL |
Case Study:
A patent application described the use of this compound in formulations targeting fungal pathogens in crops, demonstrating its effectiveness in field trials . The results indicated a significant reduction in disease incidence compared to untreated controls.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing groups (EWGs): Substituents like -CF₃ and -NO₂ reduce yields due to increased steric and electronic hindrance during amide coupling .
- Melting Points : Bulky EWGs (e.g., -CF₃) lower melting points compared to smaller substituents (e.g., -F), likely due to disrupted crystal packing . The difluoromethoxy group (-OCHF₂) is expected to confer intermediate melting behavior.
Antimicrobial Activity
- 5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide : Exhibited 49–50% inhibition of Desulfovibrio piger biomass at 0.37–1.10 µmol/L, with complete growth inhibition at 30 µmol/L .
- 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide : Showed potent cytotoxicity (64–66% biomass inhibition) and low bacterial survival rates, attributed to the -CF₃ group’s lipophilicity enhancing membrane penetration .
Anticancer and Cytotoxicity
- N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide : Demonstrated IC₅₀ values of 2.34–2.71 µmol/L against HL-60 leukemia cells, highlighting the role of multiple EWGs in enhancing cytotoxicity .
- 5-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide : Inhibited NF-κB signaling and HL-60 proliferation, suggesting dual mechanisms of action .
Toxicity Modulation
- Esterification of 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide reduced toxicity by 3–7×, indicating that substituent polarity and metabolism play critical roles .
- The -OCHF₂ group’s metabolic stability (resistance to hydrolysis) could improve safety profiles compared to esters or nitro-containing derivatives .
Biological Activity
5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C14H11ClF2N2O3
- Molecular Weight : 320.7 g/mol
This compound features a chloro group, a difluoromethoxy group, and a hydroxybenzamide structure, which contribute to its unique properties and biological activities.
Biological Activity Overview
The biological activities of 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide have been investigated in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide exhibit significant antimicrobial properties. For instance, studies on related benzamide derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Anti-Inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This action may provide therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide may possess anticancer properties. Analogous compounds have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, some derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells .
The mechanisms by which 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
- Receptor Interaction : It can interact with specific receptors, altering signal transduction pathways that lead to reduced cell proliferation or increased apoptosis.
- Gene Expression Modulation : The compound may influence gene expression related to inflammation and cell survival, contributing to its therapeutic effects .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antiviral Activity : A series of substituted benzamides were tested for their antiviral properties against human adenovirus (HAdV). Compounds similar to 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide exhibited low micromolar potency against HAdV with improved selectivity indices compared to standard antiviral agents .
- Antimicrobial Efficacy : A study reported that derivatives of the benzamide class showed promising results against MRSA with minimal inhibitory concentrations (MICs) indicating effective antimicrobial activity. This suggests potential clinical applications for treating resistant bacterial infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide, it is essential to compare it with structurally similar compounds:
Q & A
Q. What are the optimized synthetic routes for 5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide, and how are intermediates characterized?
The compound can be synthesized via coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under low-temperature conditions (-50°C). These reagents facilitate amide bond formation between the carboxylic acid precursor (e.g., 2-hydroxybenzoic acid derivatives) and substituted anilines (e.g., 4-(difluoromethoxy)aniline). Post-synthesis, intermediates are characterized using IR spectroscopy (to confirm amide C=O stretches at ~1650 cm⁻¹), ¹H-NMR (to verify aromatic proton environments), and elemental analysis (to validate stoichiometry). Reaction yields are sensitive to solvent polarity and temperature control .
Q. How do solvent polarity and pH influence the fluorescence properties of this compound?
Fluorescence intensity is maximized at pH 5, as protonation/deprotonation of the hydroxyl and amide groups affects the electronic environment. Polar aprotic solvents (e.g., DMSO) enhance fluorescence due to reduced quenching effects, while acidic or basic conditions (pH <3 or >8) destabilize the excited state, leading to intensity loss. Binding constants (K) with metal ions (e.g., Pb²⁺) can be calculated via Stern-Volmer plots, with optimal detection limits (LOD) of 0.269 mg/L and quantification limits (LOQ) of 0.898 mg/L under controlled conditions .
Q. What analytical methods are recommended for purity assessment and structural confirmation?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity analysis. For structural confirmation, mass spectrometry (ESI-MS) provides accurate molecular ion peaks, while X-ray crystallography resolves stereochemical details. Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures typically >200°C .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this optimization?
Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring or replacing the hydroxyl group with a sulfonamide moiety improves receptor binding affinity. Density functional theory (DFT) calculations predict charge distribution and HOMO-LUMO gaps, guiding rational design. For example, derivatives with 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide scaffolds show enhanced anticancer activity (IC₅₀ values <10 μM in MCF-7 cells) by targeting tubulin polymerization .
Q. What methodologies are used to investigate its mechanism of action in antimicrobial or anticancer studies?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests in bacterial/fungal strains (e.g., S. aureus, C. albicans) are performed using broth microdilution. Synergistic effects with antibiotics (e.g., ciprofloxacin) are evaluated via checkerboard assays.
- Anticancer studies : Apoptosis induction is measured via flow cytometry (Annexin V/PI staining), while mitochondrial membrane potential disruption is assessed using JC-1 dye. Molecular docking (e.g., AutoDock Vina) identifies potential kinase or protease targets .
Q. How can reaction conditions be optimized to mitigate side products during scale-up synthesis?
Side products like unreacted aniline or hydrolyzed esters arise from incomplete coupling or moisture exposure. Strategies include:
- Using anhydrous solvents (e.g., THF) under nitrogen atmosphere.
- Employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for improved efficiency.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. How should researchers resolve contradictions in fluorescence data across different studies?
Discrepancies in fluorescence intensity (e.g., solvent-dependent quenching) require standardization of experimental parameters:
- Control temperature (25°C ± 0.5°C) using a thermostatted cell holder.
- Use buffer systems (e.g., phosphate buffer, pH 5) to minimize ionic interference.
- Validate instrument calibration with reference fluorophores (e.g., quinine sulfate) .
Q. What advanced techniques enable detection of this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves high sensitivity (LOD <1 ng/mL) in plasma or tissue samples. Solid-phase extraction (SPE) using C18 cartridges removes matrix interferences. For in vivo imaging, radiolabeling with ¹⁸F (via difluoromethoxy group) enables PET/CT tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
